molecular formula C28H40BrN7O4 B1574460 SGC 0946

SGC 0946

カタログ番号 B1574460
分子量: 618.57
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Highly potent DOT1L methyltransferase inhibitor (Kd = 0.06 nM, IC50 = 0.3 nM in a radioactive assay);  blocks H3K79 methylation in A431 cells and MCF10A cells. Inactive at 12 histone methyltransferases and DNMT1. Selectively kills cells transformed with the MLL-AF9 fusion oncogene in an in vitro model of leukemia;  lowers levels of MLL target genes HOXA9 and Meis1.

科学的研究の応用

Collaboration with Industry

SGC 0946's development is part of a broader initiative involving partnerships between academic and industrial researchers. The Structural Genomics Consortium (SGC), under which SGC 0946 was developed, exemplifies this collaboration, aiming to generate human protein structures for public domain use, relevant to drug discovery efforts (Edwards, 2016).

Organizational and Technological Innovation

The SGC represents a novel public-private and open access approach to pre-competitive research, distinct from traditional models in the sector characterized by patenting and direct appropriations. It serves as a shared knowledge resource for drug discovery, providing a knowledge infrastructure for the scientific community (Jones & Chataway, 2021).

Impact on Protein Family Research

The SGC's focus on protein-ligand interactions, with an emphasis on medically-relevant human proteins, has had a significant scientific impact. It utilizes methods like effective protein expression and X-ray crystallography, contributing to accelerated delivery of protein structures and enhancing discovery in areas like protein kinases, phosphatases, and signal transduction proteins (Gileadi et al., 2007).

Open Science and Patient-Centric Research

The SGC promotes open science initiatives in early-stage drug discovery, fostering innovative partnerships like the one with Myeloma UK. This partnership aims to create a comprehensive platform for the discovery and development of new treatments, demonstrating the potential of open science in patient-centric research (Low, Bountra, & Lee, 2016).

Beyond Oncology: Epigenetic Applications

SGC 0946, as part of the SGC's epigenetic chemical probes, extends its applications beyond oncology to areas like inflammation, viral, metabolic, and neurodegenerative diseases. These probes, primarily used for phenotypic profiling, have become critical tools in research, uncovering new therapeutic starting points in various medical fields (Ackloo, Brown, & Müller, 2017).

特性

分子式

C28H40BrN7O4

分子量

618.57

同義語

1-[3-[[[(2R,3S,4R,5R)-5-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl](isopropyl)amino]propyl]-3-[4-(2,2-dimethylethyl)phenyl]urea

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。